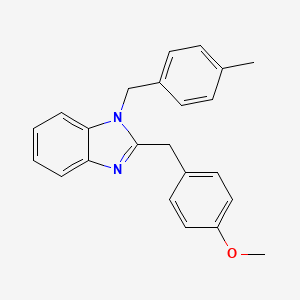![molecular formula C15H14N4OS2 B5714292 2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5714292.png)
2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide, also known as DMQTT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMQTT is a thiazole compound that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide is not yet fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and division. It may also inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, and may induce apoptosis (programmed cell death) in these cells. This compound has also been shown to have anti-inflammatory effects, and may reduce the production of inflammatory mediators. Additionally, this compound has been shown to have anti-microbial properties, and may inhibit the growth of certain bacteria.
实验室实验的优点和局限性
2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, this compound has limitations in terms of its solubility and stability, which may make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide. One direction is to further investigate its anti-tumor properties and potential as a chemotherapeutic agent. Another direction is to explore its anti-inflammatory properties and potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or toxicity in humans. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
合成方法
2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzonitrile with 2-methyl-1,3-thiazolidine-4-carboxylic acid. The resulting intermediate is then reacted with 2-bromo-4,6-dimethylquinazoline to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise reaction conditions.
科学研究应用
2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-tumor properties in cancer cell lines, and may have potential as a chemotherapeutic agent. This compound has also been studied for its anti-inflammatory properties, and may have potential as a treatment for inflammatory diseases. Additionally, this compound has been studied for its potential use as an anti-microbial agent.
属性
IUPAC Name |
2-(4,6-dimethylquinazolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-9-3-4-12-11(7-9)10(2)17-15(18-12)22-8-13(20)19-14-16-5-6-21-14/h3-7H,8H2,1-2H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEKMSOCCDDAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SCC(=O)NC3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5714232.png)
![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714234.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5714249.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5714253.png)



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5714279.png)



![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5714311.png)